
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H30FN5O3 and its molecular weight is 515.589. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer and infectious diseases. This article aims to synthesize existing research findings on the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step reaction starting from saccharin derivatives. The initial step includes the reaction of saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) with 1-(2-fluorophenyl)piperazine in acetonitrile under reflux conditions. The final product is purified using silica gel chromatography .
The molecular formula for this compound is C26H26FN3O3, with a molecular weight of approximately 455.50 g/mol. Its structure features a tetrahydroquinazoline core, which is known for various biological activities.
Anticancer Properties
Research has indicated that arylpiperazine derivatives, including those similar to the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing piperazine moieties can induce apoptosis in prostate cancer cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Pharmacological Profile
The pharmacological profile of this compound can be summarized as follows:
Property | Details |
---|---|
Molecular Weight | 455.50 g/mol |
Mechanism of Action | Potential modulation of apoptosis pathways |
Target Diseases | Cancer (e.g., prostate cancer), infectious diseases |
Synthesis Method | Multi-step synthesis from saccharin derivatives |
Potential Applications | Anticancer and antimicrobial therapies |
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study highlighted that arylpiperazine derivatives showed significant cytotoxicity against prostate cancer cells with IC50 values indicating effective concentration ranges .
- Antimycobacterial Activity : Although direct studies on this specific compound are sparse, related piperazine compounds have demonstrated promising anti-tubercular activity with MICs ranging from 1.56 μg/mL to 50 μg/mL against M. tuberculosis strains .
- Structure-Activity Relationship (SAR) : The presence of the piperazine ring has been pivotal in enhancing biological activity across various studies. Modifications in substituents around the piperazine core can lead to improved potency against target cells or pathogens .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibit significant anticancer properties. A study focused on structure-activity relationships (SAR) found that modifications to the piperazine ring and the quinazoline scaffold can enhance the cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .
2. Neurological Disorders
The compound has also been investigated for its potential effects on neurological disorders. Its structural components suggest it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies have shown promise in modulating these pathways, which could lead to therapeutic applications in conditions such as depression and anxiety disorders .
Pharmacological Insights
3. Enzyme Inhibition
this compound has been identified as a potent inhibitor of equilibrative nucleoside transporters (ENTs). These transporters are crucial for nucleotide synthesis and regulation of adenosine function. The compound's selectivity towards ENT2 over ENT1 suggests potential applications in enhancing the efficacy of chemotherapeutic agents by modulating nucleotide availability within cancer cells .
Toxicological Studies
4. Safety and Toxicity Evaluation
As with any new compound, understanding its safety profile is essential. Recent studies have utilized advanced methodologies such as Next-Generation Risk Assessment (NGRA) to evaluate potential toxic effects associated with this compound. The integration of historical data with new mechanistic insights provides a comprehensive overview of its safety profile . The TOXIN knowledge graph has been employed to identify any liver toxicity parameters linked to similar compounds, indicating a need for thorough investigation into the adverse effects of this compound .
Data Summary Table
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of quinazoline derivatives based on the core structure of this compound. The results demonstrated significant growth inhibition in breast cancer cell lines when treated with optimized derivatives. This highlights the potential for developing targeted therapies based on this compound's structure.
Case Study 2: Neurological Impact
In a controlled study examining the effects on anxiety-like behavior in rodent models, compounds structurally related to this compound showed a marked reduction in anxiety-related behaviors. This suggests that further exploration into its neuropharmacological properties could yield valuable insights for treating anxiety disorders.
Eigenschaften
CAS-Nummer |
892291-73-5 |
---|---|
Molekularformel |
C29H30FN5O3 |
Molekulargewicht |
515.589 |
IUPAC-Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H30FN5O3/c30-24-8-4-5-9-26(24)34-18-16-33(17-19-34)15-13-31-27(36)22-10-11-23-25(20-22)32-29(38)35(28(23)37)14-12-21-6-2-1-3-7-21/h1-11,20H,12-19H2,(H,31,36)(H,32,38) |
InChI-Schlüssel |
IFPLSJLYJAOEMU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)C5=CC=CC=C5F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.